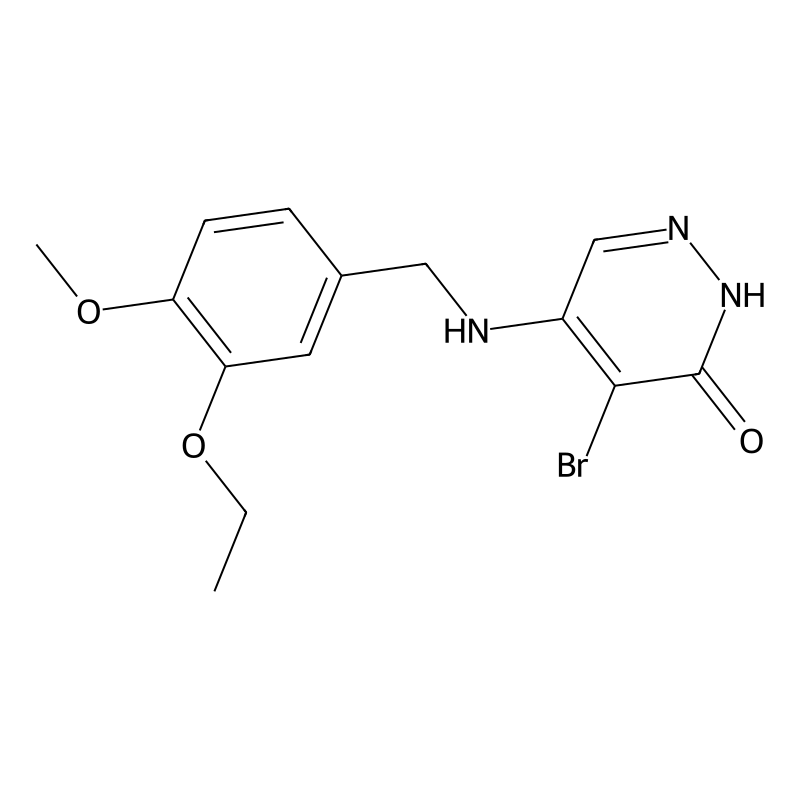

4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibition of Leukotriene-Mediated Bronchoconstriction:

4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone, also known as NZ-107, has been investigated for its potential in treating asthma and other conditions involving leukotrienes. Studies have shown that NZ-107 inhibits the contraction of airways caused by leukotrienes, particularly Leukotriene D4 (LTD4) and Leukotriene C4 (LTC4) [, ]. This suggests that NZ-107 may act as a bronchodilator, relaxing the muscles in the airways and improving airflow.

Mechanism of Action:

The exact mechanism by which NZ-107 inhibits leukotriene-mediated bronchoconstriction is not fully understood. However, research suggests that it may interact with specific receptors involved in the leukotriene pathway, preventing the binding of leukotrienes and their subsequent effects on smooth muscle contraction [].

Comparison with other Anti-Asthmatic Drugs:

Studies have compared the effectiveness of NZ-107 with other anti-asthmatic drugs, such as FPL-55712 and disodium cromoglycate (DSCG). While NZ-107 showed less potency than FPL-55712 in inhibiting LTD4 responses, it demonstrated greater efficacy against LTC4-induced contractions []. Additionally, NZ-107 exhibited a more rapid reversal of bronchoconstriction compared to other drugs [].

4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone, also known as NZ-107, is a synthetic compound belonging to the pyridazinone class. This compound features a bromine atom at the 4-position and an ethoxy and methoxy-substituted benzylamino group at the 5-position of the pyridazinone ring. The molecular formula for this compound is C₁₄H₁₈BrN₃O₃, and it has gained attention due to its potential pharmacological properties, particularly as a leukotriene antagonist.

The chemical reactivity of 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone primarily involves substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles. The compound can undergo:

- Nucleophilic Substitution: The bromine atom can be substituted with amines or thiols, leading to the formation of various derivatives.

- Oxidation and Reduction Reactions: Under specific conditions, the compound may be oxidized or reduced, altering its chemical structure and properties.

These reactions make it a versatile intermediate in organic synthesis, allowing for the development of more complex molecules.

Research has shown that 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone exhibits significant biological activity. It has been studied for its effects on:

- Leukotriene Antagonism: This compound has demonstrated the ability to inhibit bronchoconstriction induced by slow-reacting substances of anaphylaxis in animal models, suggesting its potential use in treating asthma and related conditions .

- Analgesic Properties: Studies indicate that derivatives of pyridazinone compounds exhibit analgesic activity, with some showing effectiveness in pain models .

The synthesis of 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone typically involves several steps:

- Preparation of Pyridazinone Core: The initial step often includes synthesizing a suitable pyridazinone precursor through cyclization reactions involving hydrazine derivatives.

- Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution or direct bromination methods.

- Amine Coupling: The final step involves coupling the brominated pyridazinone with 3-ethoxy-4-methoxybenzylamine under appropriate conditions, often using solvents like ethanol or dimethylformamide .

4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone has potential applications in:

- Pharmaceutical Development: Due to its leukotriene antagonistic properties, it is being investigated for use in treating asthma and allergic responses.

- Research: As a chemical probe in biological studies to understand the mechanisms of action related to leukotrienes and other inflammatory mediators.

Studies on interaction mechanisms reveal that 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone interacts with specific biological targets involved in inflammatory pathways. Its ability to form covalent bonds with target enzymes suggests that it may modulate enzyme activity through mechanisms such as Michael-type addition reactions . This property is crucial for understanding its pharmacodynamics and therapeutic potential.

Several compounds exhibit structural similarities to 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Chloro-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone | C₁₄H₁₈ClN₃O₃ | Chlorine instead of bromine; potential differences in biological activity. |

| 6-Amino-4-bromo-5-(3-butoxy-4-methoxyphenyl)methylamino]-2-ethylpyridazin-3-one | C₁₅H₁₉BrN₄O₂ | Contains an amino group at the 6-position; may enhance solubility and bioavailability. |

| 5-Bromo-4-(3-butoxy-4-methoxyphenyl)methylamino]-1H-pyridazin-6-one | C₁₅H₁₉BrN₄O₂ | Different substitution pattern; could influence receptor binding affinity. |

These compounds provide insights into structure–activity relationships within the pyridazinone class, highlighting how variations in substituents can lead to differences in pharmacological effects and therapeutic applications.